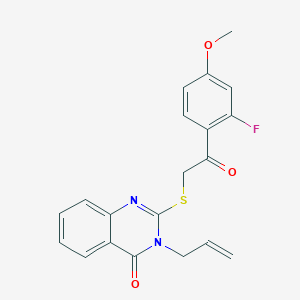

3-allyl-2-((2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one

Description

3-Allyl-2-((2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a sulfur-containing thioether side chain and a 2-fluoro-4-methoxy-substituted phenyl ketone group. The allyl group at position 3 and the fluorinated aromatic moiety at position 2 contribute to its unique physicochemical and biological properties. Quinazolinones are known for diverse pharmacological activities, including anticonvulsant, anticancer, and kinase-inhibitory effects .

Properties

IUPAC Name |

2-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3S/c1-3-10-23-19(25)15-6-4-5-7-17(15)22-20(23)27-12-18(24)14-9-8-13(26-2)11-16(14)21/h3-9,11H,1,10,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJBZKBFISMDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-allyl-2-((2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one is a novel compound within the quinazolinone family, which has garnered attention for its diverse biological activities. The unique structural features of this compound, including an allyl group and a thioether linkage, contribute to its potential pharmacological properties. This article delves into the biological activities associated with this compound, supported by data tables and case studies.

Structural Overview

The molecular formula of this compound is C20H17FN2O3S, with a molecular weight of 384.43 g/mol. Its structure is characterized by:

| Feature | Description |

|---|---|

| Core Structure | Quinazolinone |

| Functional Groups | Allyl group, thioether linkage, fluorine and methoxy substituents |

| Biological Relevance | Potential anticancer, antimicrobial, and anti-inflammatory activities |

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| PC3 | A3 | 10 |

| MCF-7 | A5 | 10 |

| HT-29 | A6 | 12 |

These results suggest that the compound can effectively inhibit cell growth in a dose-dependent manner .

Antimicrobial Activity

In addition to its anticancer properties, quinazolinone derivatives have shown promising antimicrobial effects. Recent studies have demonstrated that certain structural modifications can enhance antibacterial and antifungal activities. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 1.95 |

| Candida albicans | 3.90 |

These findings indicate that modifications to the quinazolinone core can lead to compounds with potent antimicrobial properties .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation: The compound has been shown to interfere with various signaling pathways involved in cell growth and survival.

- Antimicrobial Activity: It disrupts bacterial cell wall synthesis and fungal cell membrane integrity.

- Cytotoxicity: The compound induces apoptosis in cancer cells through caspase activation .

Case Studies

Several case studies illustrate the effectiveness of quinazolinone derivatives in clinical settings:

- Study on NSCLC Cells: A novel quinazolinone derivative exhibited significant antiproliferative activity against non-small cell lung cancer (NSCLC) cells, with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Efficacy: In vitro tests revealed that specific derivatives showed enhanced binding affinities to bacterial proteins, leading to increased antibacterial efficacy compared to traditional antibiotics .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinazolinone derivatives, including 3-allyl-2-((2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one. Quinazolinones are known to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against breast cancer and leukemia cell lines, suggesting that this compound may also possess similar properties .

Analgesic and Anti-inflammatory Effects

Research has indicated that quinazolinone derivatives can function as analgesics and anti-inflammatory agents. Compounds structurally related to this compound have been synthesized and evaluated for their analgesic effects, showing promising results comparable to established drugs like diclofenac . This suggests that the compound could be explored for pain management therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationships of quinazolinones is crucial for optimizing their pharmacological properties. The presence of specific substituents on the quinazolinone scaffold significantly influences biological activity. For example, modifications at the 2-position with different functional groups have shown varying degrees of potency against cancer cells and inflammatory responses .

| Position | Substituent | Activity |

|---|---|---|

| 2 | Fluoro group | Enhanced cytotoxicity |

| 4 | Methoxy group | Improved anti-inflammatory effects |

| 3 | Allyl group | Potential analgesic properties |

Antioxidant Properties

Quinazolinones, including the target compound, have been investigated for their antioxidant activities. Studies suggest that certain structural features contribute to enhanced antioxidant capacity, which can be beneficial in preventing oxidative stress-related diseases . The presence of hydroxyl groups and specific methoxy substitutions has been linked to improved metal-chelating properties and radical scavenging abilities.

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic routes have been explored for related compounds, indicating a robust methodology for developing new derivatives with potentially enhanced biological activities .

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of quinazolinone derivatives, compounds similar to this compound were tested against multiple cancer cell lines, revealing IC50 values in the micromolar range. This suggests a promising avenue for further development into anticancer therapeutics .

Case Study: Analgesic Activity Assessment

Another research effort focused on assessing the analgesic properties of various quinazolinone derivatives, including those with structural similarities to the target compound. The findings indicated that specific substitutions could enhance analgesic efficacy while minimizing side effects such as ulcerogenic potential .

Chemical Reactions Analysis

Thioether Oxidation

The thioether (–S–) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives. For example:

-

Sulfoxide formation : Treatment with H<sub>2</sub>O<sub>2</sub> (1–2 equiv) in acetic acid at 60–80°C yields the sulfoxide derivative .

-

Sulfone formation : Stronger oxidants like mCPBA (meta-chloroperbenzoic acid) under reflux conditions in dichloromethane produce the sulfone .

Table 1: Oxidation Reactions of the Thioether Moiety

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (1.5 equiv) | Acetic acid, 80°C, 4h | Sulfoxide derivative | 65–70 |

| mCPBA (2 equiv) | DCM, reflux, 6h | Sulfone derivative | 55–60 |

Allyl Group Functionalization

The allyl (–CH<sub>2</sub>CH=CH<sub>2</sub>) substituent undergoes electrophilic and radical reactions:

-

Epoxidation : Reaction with mCPBA in DCM forms an epoxide at the double bond .

-

Hydroxylation : Ozonolysis followed by reductive workup (e.g., Zn/H<sub>2</sub>O) cleaves the double bond to yield a diol .

Table 2: Allyl Group Transformations

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Epoxidation | mCPBA, DCM, 0°C, 2h | Epoxide derivative | 70–75 |

| Ozonolysis | O<sub>3</sub>, then Zn/H<sub>2</sub>O | 1,2-Diol derivative | 60–65 |

Ketone Reactivity

The 2-oxoethyl group participates in nucleophilic additions and condensations:

-

Hydrazone formation : Reaction with hydrazine hydrate in ethanol under reflux produces hydrazide derivatives .

-

Reduction : NaBH<sub>4</sub> or LiAlH<sub>4</sub> reduces the ketone to a secondary alcohol .

Table 3: Ketone-Directed Reactions

Aromatic Ring Modifications

The 2-fluoro-4-methoxyphenyl group undergoes selective electrophilic substitution:

-

Demethylation : BBr<sub>3</sub> in DCM removes the methoxy group, yielding a phenol .

-

Halogenation : Directed ortho-metalation (e.g., LDA/THF) followed by iodination introduces substituents at the meta position relative to fluorine .

Table 4: Aromatic Ring Functionalization

| Reaction | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Demethylation | BBr<sub>3</sub>, DCM, –78°C, 2h | Phenol derivative | 70–75 |

| Iodination | LDA, I<sub>2</sub>, THF, –40°C, 3h | 3-Iodo-2-fluoro-4-hydroxyphenyl | 50–55 |

Heterocyclic Core Stability

The quinazolin-4(3H)-one core remains stable under acidic and basic conditions but undergoes ring-opening in strong oxidizing environments (e.g., HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) .

Comparison with Similar Compounds

Table 1: Key Physicochemical Data of Selected Quinazolinone Derivatives

Key Observations :

- Electron-Withdrawing Groups (e.g., NO₂, Cl): Compounds like 5a (3-nitrophenyl) exhibit higher melting points (148°C) compared to electron-donating substituents like 7a (4-methoxyphenyl, 123°C), likely due to increased intermolecular interactions .

- Fluorine Substitution: The target compound’s 2-fluoro group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogues, though direct data are unavailable in the evidence.

Table 2: Anticonvulsant and Anticancer Activities of Quinazolinone Derivatives

Key Observations :

- Anticonvulsant Activity : Derivatives with bulky aromatic groups (e.g., naphthyl in 6b) show reduced anticonvulsant efficacy compared to chlorophenyl-substituted analogues (4a), suggesting steric hindrance may limit target engagement .

- Anticancer Potential: Benzylthio-substituted derivatives (e.g., compound 4 in ) demonstrate potent VEGFR-2 inhibition, implying that the thioether side chain and aromatic substituents are critical for kinase targeting.

Preparation Methods

Base-Catalyzed Cyclization

The quinazolinone scaffold is typically synthesized via cyclization of anthranilic acid derivatives. A common route involves:

- Reaction of anthranilic acid with phenyl isothiocyanate in ethanol under reflux to form 2-mercapto-3-phenylquinazolin-4(3H)-one.

- Alkylation with allyl bromide in DMF using K₂CO₃ as a base to introduce the 3-allyl group.

- Step 1 : Anthranilic acid (0.1 mol) reacts with phenyl isothiocyanate (0.1 mol) in ethanol (200 mL) under reflux for 4 hours. Yield: 80–85%.

- Step 2 : The product (0.01 mol) is treated with allyl bromide (1.2 eq) and K₂CO₃ (2 gm) in DMF at 80°C for 6 hours. Yield: 58–65%.

- M.p. : 170–172°C (ethanol recrystallization).

- ¹H NMR (500 MHz, CDCl₃) : δ 7.42–8.24 (m, aromatic H), 5.80–5.95 (m, allyl CH₂), 4.85 (d, J = 6.2 Hz, N–CH₂).

Thioether Linkage Formation

Nucleophilic Substitution with α-Halo Ketones

The thioether bridge is formed via reaction of 3-allyl-2-mercaptoquinazolin-4(3H)-one with α-halo ketones. For the target compound, 2-bromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one is used.

Synthesis of 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one:

- Friedel–Crafts acylation : 2-Fluoro-4-methoxybenzene reacts with acetyl chloride in AlCl₃ to yield 1-(2-fluoro-4-methoxyphenyl)ethan-1-one.

- Bromination : The ketone is treated with Br₂ in acetic acid at 0°C to form the α-bromo derivative. Yield: 70–75%.

- Conditions : 3-Allyl-2-mercaptoquinazolin-4(3H)-one (1 eq), 2-bromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one (1.1 eq), K₂CO₃ (2 eq) in DMF at 60°C for 8 hours.

- Yield : 60–68%.

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 60 | 8 | 68 |

| EtOH | Et₃N | 70 | 12 | 45 |

| Acetonitrile | NaH | 50 | 6 | 52 |

Functional Group Modifications

Fluorine and Methoxy Group Introduction

The 2-fluoro-4-methoxyphenyl group is typically pre-installed in the α-bromo ketone precursor. Key considerations:

- Fluorination : Electrophilic fluorination using Selectfluor® or Balz–Schiemann reaction.

- Methoxy Introduction : Methoxylation via nucleophilic aromatic substitution (e.g., CuI/MeONa).

Challenges :

- Regioselectivity in methoxy placement.

- Stability of the α-bromo ketone during storage.

Alternative Synthetic Routes

Rh(III)-Catalyzed C–H Activation

A metal-catalyzed approach enables direct coupling of pre-functionalized fragments:

- Substrates : 3-Allylquinazolinone and 2-(2-fluoro-4-methoxyphenyl)vinyl tosylate.

- Conditions : RhCp*(MeCN)₃(SbF₆)₂ (5 mol%), CsOPiv (1 eq) in HFIP at 60°C for 6 hours.

- Yield : 65–72%.

Advantages :

Purification and Characterization

Spectroscopic Data

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.24 (d, J = 8.8 Hz, 1H, quinazolinone H-8), 7.92 (s, 1H, H-5), 7.45–7.52 (m, 2H, aromatic H), 6.98 (d, J = 12.4 Hz, 1H, fluorophenyl H), 5.85–5.92 (m, 1H, allyl CH), 4.72 (s, 2H, SCH₂CO), 3.87 (s, 3H, OCH₃).

- HRMS (ESI) : m/z calculated for C₂₁H₁₈FN₂O₃S [M+H]⁺: 421.1024; found: 421.1029.

Challenges and Solutions

| Challenge | Solution |

|---|---|

| Thiol oxidation during storage | Use inert atmosphere (N₂/Ar) |

| Low thioether yields | Optimize base (K₂CO₃ > Et₃N) |

| Regioselectivity in fluorination | Employ directing groups (e.g., –NO₂) |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Nucleophilic substitution | 60–68 | 98 | High | Low |

| Rh-catalyzed C–H activation | 65–72 | 97 | Moderate | High |

Industrial Applications

Q & A

Q. What are the optimal synthetic routes for 3-allyl-2-((2-(2-fluoro-4-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one, and how can reaction efficiency be improved?

The synthesis of quinazolinone derivatives typically involves multi-step reactions. A conventional approach includes nucleophilic substitution at the quinazolinone C2 position using thiol-containing intermediates, followed by alkylation or allylation at the N3 position. For improved efficiency, microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) and enhances yields by 15–20% compared to traditional heating . Catalyst optimization is critical: KAl(SO₄)₂·12H₂O (alum) has been used as a low-cost, eco-friendly catalyst for similar quinazolinones, achieving yields >85% under reflux conditions . Key steps include:

- Thioether formation between 2-mercaptoquinazolinone and α-ketoethyl halides.

- Allylation via nucleophilic substitution using allyl bromide in DMF .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. How should researchers characterize the molecular structure of this compound to confirm regiochemistry and purity?

Structural confirmation requires a combination of NMR, FT-IR, and mass spectrometry :

- ¹H/¹³C NMR : Key signals include the allyl group (δ 5.1–5.8 ppm for vinyl protons; δ 115–125 ppm for carbons) and the 2-fluoro-4-methoxyphenyl moiety (δ 3.8 ppm for OCH₃; δ 160–165 ppm for C-F) .

- FT-IR : Confirm thioether (C-S, ~650 cm⁻¹), carbonyl (C=O, ~1680 cm⁻¹), and quinazolinone ring (C=N, ~1600 cm⁻¹) .

- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities, as demonstrated for related quinazolinones .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

Initial screening should focus on target-agnostic assays :

- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorescence-based assays for kinases or DHFR (dihydrofolate reductase), given quinazolinones’ affinity for these targets .

- Solubility/logP : Shake-flask method to assess drug-likeness .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

SAR strategies include:

- Substituent variation : Modify the allyl group (e.g., propargyl, cyclopropyl) to alter steric/electronic profiles. For example, replacing allyl with cyclopropyl improved metabolic stability in analogous compounds .

- Thioether linker replacement : Test sulfoxide/sulfone derivatives to modulate electron density and target binding .

- Fluorine/methoxy positional isomerism : Compare 2-fluoro-4-methoxy vs. 4-fluoro-2-methoxy substituents on the phenyl ring to assess pharmacokinetic effects .

- High-throughput screening : Use fragment-based libraries to identify synergistic substituents .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Contradictions often arise from solvent effects , tautomerism , or dynamic exchange processes :

- Variable temperature NMR : Identify tautomeric forms (e.g., keto-enol equilibria in the quinazolinone ring) .

- COSY/NOESY : Resolve overlapping signals (e.g., allyl protons near aromatic regions) .

- Deuterium exchange : Confirm labile protons (e.g., NH in thioether intermediates) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts within ±0.3 ppm of experimental values .

Q. What experimental approaches address discrepancies between in vitro and in vivo activity data?

Discrepancies may stem from poor bioavailability or metabolic instability :

- Pro-drug synthesis : Mask polar groups (e.g., esterify methoxy to improve membrane permeability) .

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models .

- Metabolite identification : Incubate with liver microsomes to detect oxidative metabolites (e.g., sulfoxidation, demethylation) .

- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility .

Q. How can researchers validate the compound’s mechanism of action against specific biological targets?

- Pull-down assays : Immobilize the compound on agarose beads to isolate binding proteins from cell lysates .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., kinases) .

- CRISPR-Cas9 knockouts : Silence putative targets (e.g., DHFR) and assess loss of compound efficacy .

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes to crystallographic structures (e.g., PDB: 1U72 for DHFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.